Ivacaftor

描述

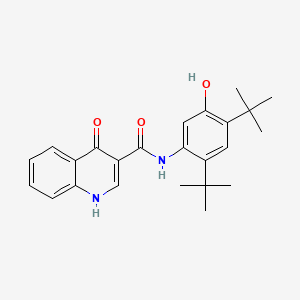

Structure

3D Structure

属性

IUPAC Name |

N-(2,4-ditert-butyl-5-hydroxyphenyl)-4-oxo-1H-quinoline-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O3/c1-23(2,3)16-11-17(24(4,5)6)20(27)12-19(16)26-22(29)15-13-25-18-10-8-7-9-14(18)21(15)28/h7-13,27H,1-6H3,(H,25,28)(H,26,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PURKAOJPTOLRMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1NC(=O)C2=CNC3=CC=CC=C3C2=O)O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00236281 | |

| Record name | Ivacaftor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00236281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ivacaftor | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015705 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

low (<0.05 µg/mL), 2.00e-03 g/L | |

| Record name | Ivacaftor | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08820 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ivacaftor | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015705 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

873054-44-5 | |

| Record name | Ivacaftor | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=873054-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ivacaftor [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0873054445 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ivacaftor | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08820 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ivacaftor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00236281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IVACAFTOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Y740ILL1Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ivacaftor | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015705 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

212-215 | |

| Record name | Ivacaftor | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08820 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

Unraveling the Gating Mechanism of CFTR: A Technical Guide to the Action of Ivacaftor

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism of action of Ivacaftor (VX-770), a potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. We will delve into the molecular interactions, quantitative effects on channel gating, and the experimental methodologies used to elucidate its function. This guide is intended for an audience with a strong background in biochemistry, biophysics, and pharmacology.

Core Mechanism of this compound Action

This compound is a CFTR potentiator that directly binds to the CFTR protein to enhance its channel opening probability (Po).[1][2] This action helps to restore the flow of chloride ions through the cell membrane, addressing the underlying defect in patients with specific CFTR gating mutations.[2][3] The binding of this compound is allosteric, meaning it modulates the channel's activity from a site distinct from the ATP-binding sites.[4]

Cryo-electron microscopy (cryo-EM) studies have revealed that this compound binds to a pocket within the transmembrane domains (TMDs) of CFTR, at the interface between the protein and the lipid bilayer. This binding site is formed by transmembrane helices 4, 5, and 8. Photoactivatable probes have also identified interaction sites in the intracellular loop 4 (ICL4) and near transmembrane helix 8. Upon binding, this compound stabilizes the open conformation of the CFTR channel, thereby increasing the likelihood and duration of chloride ion passage.

A key aspect of this compound's mechanism is its ability to promote channel gating in a manner that is dependent on phosphorylation but can be independent of ATP hydrolysis. Normally, CFTR gating is tightly coupled to the binding and hydrolysis of ATP at the nucleotide-binding domains (NBDs). This compound appears to decouple these processes, allowing for channel opening even with impaired ATP hydrolysis, which is a characteristic of some gating mutations.

Quantitative Effects of this compound on CFTR Function

The potentiation of CFTR by this compound has been quantified through various biophysical techniques, primarily patch-clamp electrophysiology. The following tables summarize key quantitative data from published studies.

| CFTR Variant | Parameter | Value | Experimental Condition | Reference |

| Wild-Type (WT) | K0.5 for current stimulation | 0.49 ± 0.15 nM | Inside-out patch clamp, continuous superfusion | |

| Wild-Type (WT) | Open Probability (Po) with 1mM Mg-ATP + 2µM this compound | 0.79 | Planar lipid bilayer | |

| Wild-Type (WT) | Equilibrium Dissociation Constant (Kd) | 6.6 ± 1.2 nM | Competitive binding assay with radiolabeled this compound | |

| G551D | Apparent Affinity (Kapp) | ~200-fold higher than previously reported | Inside-out patch clamp | |

| F508del | Apparent Affinity (Kapp) | 20–300-fold higher than previously reported | Inside-out patch clamp | |

| R117H | Fold increase in C-sweat rates | 3–7 fold | In vivo sweat rate measurements |

Table 1: Quantitative Effects of this compound on Wild-Type and Mutant CFTR

| Mutation | Effect of this compound | Reference |

| G551D | Potentiates channel gating | |

| G178R | Potentiates channel gating | |

| S549N | Potentiates channel gating | |

| S549R | Potentiates channel gating | |

| G551S | Potentiates channel gating | |

| G970R | Potentiates channel gating | |

| G1244E | Potentiates channel gating | |

| S1251N | Potentiates channel gating | |

| S1255P | Potentiates channel gating | |

| G1349D | Potentiates channel gating |

Table 2: CFTR Gating Mutations Potentiated by this compound

Experimental Protocols

The elucidation of this compound's mechanism of action has relied on a suite of sophisticated experimental techniques. Below are detailed methodologies for key experiments.

Patch-Clamp Electrophysiology

This technique is used to measure the ion flow through single or multiple CFTR channels in a patch of cell membrane.

-

Cell Preparation: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells are transiently transfected to express the CFTR variant of interest. Cells are cultured on glass coverslips for 24-48 hours post-transfection.

-

Pipette Fabrication: Borosilicate glass capillaries are pulled to create micropipettes with a tip resistance of 3-5 MΩ when filled with recording solution.

-

Recording Configuration: The inside-out patch configuration is most commonly used to allow for the controlled application of ATP, PKA, and this compound to the intracellular face of the membrane patch.

-

Solutions: The pipette (extracellular) solution typically contains a symmetrical chloride concentration (e.g., 150 mM NMDG-Cl). The bath (intracellular) solution contains a similar chloride concentration, along with MgATP (1-5 mM) to fuel channel gating and the catalytic subunit of protein kinase A (PKA, 75-100 U/mL) to phosphorylate the CFTR channel.

-

Data Acquisition and Analysis: Currents are recorded using an amplifier, filtered, and digitized. Single-channel recordings are analyzed to determine the open probability (Po) and single-channel conductance. Macroscopic currents are measured to assess the overall channel activity in response to this compound.

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM has been instrumental in determining the high-resolution structure of CFTR in complex with this compound.

-

Protein Expression and Purification: Human CFTR (often with stabilizing mutations like E1371Q) is expressed in a suitable cell line (e.g., HEK293) and purified using affinity chromatography.

-

Complex Formation: Purified CFTR is incubated with a saturating concentration of ATP and MgCl2, and a molar excess of this compound.

-

Grid Preparation and Data Collection: The protein-drug complex is applied to EM grids, vitrified in liquid ethane, and imaged using a transmission electron microscope equipped with a direct electron detector.

-

Image Processing and Structure Determination: A large dataset of particle images is collected and processed using specialized software to reconstruct a 3D density map of the complex. An atomic model is then built into the density map.

Photoaffinity Labeling

This technique is used to identify the binding site(s) of a drug on its target protein.

-

Probe Synthesis: A photoactivatable analog of this compound is synthesized, typically containing a diazirine or benzophenone group.

-

Labeling: Membranes from cells expressing CFTR are incubated with the photoaffinity probe.

-

Photocrosslinking: The mixture is exposed to UV light to induce covalent crosslinking of the probe to the CFTR protein at the binding site.

-

Identification of Labeled Peptides: The labeled CFTR protein is isolated, digested with a protease (e.g., trypsin), and the resulting peptides are analyzed by tandem mass spectrometry to identify the specific amino acid residues that were crosslinked to the probe.

Visualizing the Mechanism of Action

The following diagrams, generated using the DOT language for Graphviz, illustrate key aspects of this compound's mechanism of action.

Caption: CFTR gating cycle with and without this compound.

Caption: Experimental workflow for patch-clamp electrophysiology.

Caption: this compound binding sites on the CFTR protein.

References

- 1. Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Potentiator VX-770 (this compound) Opens the Defective Channel Gate of Mutant CFTR in a Phosphorylation-dependent but ATP-independent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. PharmGKB summary: this compound pathway, pharmacokinetics/pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

A Technical Guide to the Chemical Synthesis of Ivacaftor (VX-770)

For Researchers, Scientists, and Drug Development Professionals

Ivacaftor, marketed under the trade name Kalydeco®, is a landmark therapeutic agent for the treatment of cystic fibrosis (CF) in patients with specific mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene. As a CFTR potentiator, this compound (VX-770) facilitates increased chloride ion transport by enhancing the channel-open probability of the CFTR protein on the cell surface. Its chemical structure is N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide. This guide provides an in-depth overview of a common and effective chemical synthesis route for this compound, detailing the retrosynthetic strategy, key intermediate preparations, and the final amide coupling step.

Retrosynthetic Analysis

A logical retrosynthetic analysis of this compound (1) disconnects the central amide bond, leading to two primary building blocks: 4-oxo-1,4-dihydroquinoline-3-carboxylic acid (2) and 5-amino-2,4-di-tert-butylphenol (3). The quinoline core (2) can be further simplified through the Gould-Jacobs reaction, starting from aniline (4) and diethyl ethoxymethylenemalonate (5). The aminophenol fragment (3) is typically prepared from the commercially available 2,4-di-tert-butylphenol via a nitration and subsequent reduction sequence.

Synthetic Pathway and Experimental Protocols

The forward synthesis involves the preparation of the two key intermediates followed by their coupling.

Part 1: Synthesis of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid (2)

This synthesis is a two-step process starting with the Gould-Jacobs reaction to form the quinoline ester, followed by saponification.

Step 1a: Synthesis of Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate

This step employs the Gould-Jacobs reaction, which involves the condensation of an aniline with an ethoxymethylenemalonate ester, followed by thermal cyclization.[1][2] Microwave-assisted synthesis has been shown to improve yields and reduce reaction times.[3]

Experimental Protocol: Aniline (2.0 mmol, 0.16 mL) and diethyl ethoxymethylenemalonate (6.0 mmol, 1.21 mL) are combined in a microwave vial. The mixture is heated to 300 °C using a microwave synthesis system for 5 minutes. After cooling to room temperature, the precipitated product is filtered, washed with ice-cold acetonitrile (3 mL), and dried under vacuum.[3]

| Parameter | Value | Reference |

| Yield | 47% | [3] |

| Purity | >95% |

Step 1b: Synthesis of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid

The ethyl ester is hydrolyzed to the corresponding carboxylic acid using a strong base.

Experimental Protocol: Ethyl 4-hydroxyquinoline-3-carboxylate (15 g, 69 mmol) is suspended in a 2N sodium hydroxide solution (150 mL). The reaction mixture is stirred under reflux for 2 hours. After completion, the mixture is cooled to room temperature and filtered to remove any insoluble material. The filtrate is then acidified to a pH of 4 with 2N HCl, causing a white precipitate to form. This precipitate is collected by filtration, washed with water, and dried under vacuum to yield the final product.

| Parameter | Value | Reference |

| Yield | 92% (10.5 g) | |

| Appearance | Pale white solid | |

| ¹H NMR (DMSO-d₆) | δ 15.34 (s, 1H), 13.42 (s, 1H), 8.89 (s, 1H), 8.28 (d, J=8.0 Hz, 1H), 7.88 (m, 1H), 7.81 (d, J=8.4 Hz, 1H), 7.60 (m, 1H) |

Part 2: Synthesis of 5-amino-2,4-di-tert-butylphenol (3)

This intermediate is synthesized via nitration of 2,4-di-tert-butylphenol, followed by catalytic reduction of the nitro group.

Experimental Protocol (Reduction Step): To a refluxing solution of 2,4-di-tert-butyl-5-nitrophenol (1.86 g, 7.40 mmol) and ammonium formate (1.86 g) in ethanol (75 mL), Pd-5% wt on activated carbon (900 mg) is added. The reaction is stirred at reflux for 2 hours. The mixture is then cooled to room temperature and filtered through Celite. The Celite pad is washed with methanol, and the combined filtrates are concentrated under reduced pressure to yield the product.

| Parameter | Value | Reference |

| Yield | Quantitative (1.66 g) | |

| Appearance | Grey solid | |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.64 (s, 1H, OH), 6.84 (s, 1H), 6.08 (s, 1H), 4.39 (s, 2H, NH₂), 1.27 (m, 18H) | |

| ESI-MS | 222.4 m/z [M+H]⁺ |

Part 3: Amide Coupling to Synthesize this compound (1)

The final step is the formation of the amide bond between the quinoline carboxylic acid (2) and the aminophenol (3) using a suitable coupling agent, such as HATU.

Experimental Protocol: A mixture of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid (0.25 g, 1.32 mmol), N,N-diisopropylethylamine (DIPEA) (0.97 mL, 5.38 mmol), and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.01 g, 2.64 mmol) in dimethylformamide (DMF) (5 mL) is stirred at 25 °C for 10 minutes. 5-amino-2,4-di-tert-butylphenol (0.58 g, 2.64 mmol) is then added in one portion. The reaction is stirred until completion, typically monitored by TLC or HPLC. The final product is then isolated and purified, often by column chromatography, to yield this compound.

| Parameter | Value | Reference |

| Coupling Agent | HATU | |

| Base | DIPEA | |

| Solvent | DMF | |

| Temperature | 25 °C | |

| Reported Yield | 71% (after chromatography) |

This guide outlines a robust and well-documented synthetic route to this compound. The procedures described are scalable and utilize common reagents in medicinal chemistry, providing a solid foundation for researchers in the field of drug development and organic synthesis.

References

The Discovery and Development of Ivacaftor: A Technical Guide

Abstract

Ivacaftor (formerly VX-770, marketed as Kalydeco®) represents a landmark achievement in precision medicine, being the first therapeutic agent to target the underlying molecular defect in a subset of patients with cystic fibrosis (CF). As a potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, this compound enhances the channel's open probability, thereby restoring chloride ion flow across the epithelial cell surface. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of this compound. It details the high-throughput screening campaign that led to its identification, the preclinical characterization of its activity, and the pivotal clinical trials that established its safety and efficacy. Quantitative data from key studies are summarized in tabular format, and detailed experimental protocols for foundational assays are provided. Furthermore, signaling pathways and developmental workflows are visualized using the DOT language to facilitate a deeper understanding of this transformative therapy.

Discovery and Preclinical Development

The journey to this compound began with a strategic shift from treating the symptoms of cystic fibrosis to targeting the root cause: a defective CFTR protein. This endeavor was spearheaded by Vertex Pharmaceuticals in collaboration with the Cystic Fibrosis Foundation.[1][2][3]

High-Throughput Screening (HTS) and Lead Identification

This compound was identified through an extensive high-throughput screening of over 228,000 small-molecule compounds.[4] The primary goal was to find "potentiators"—compounds that could enhance the function of CFTR channels already present on the cell surface.

Experimental Protocol: High-Throughput Screening for CFTR Potentiators

-

Assay Principle: The HTS assay was a cell-based fluorescence membrane potential assay designed to detect changes in chloride ion transport. It utilized the halide sensitivity of the Yellow Fluorescent Protein (YFP). Iodide influx into the cells quenches the YFP fluorescence, and a functional CFTR channel facilitates this influx. Potentiators are identified by their ability to increase the rate of fluorescence quenching in the presence of a CFTR agonist like forskolin.

-

Cell Line: Fischer Rat Thyroid (FRT) cells stably expressing a G551D-mutant human CFTR and a halide-sensitive YFP were used. The G551D mutation results in a CFTR protein that is trafficked to the cell surface but has a severe gating defect (low channel open probability).

-

Procedure:

-

FRT-G551D-CFTR cells were plated in multi-well microplates.

-

Cells were incubated with the library compounds.

-

A CFTR agonist (e.g., forskolin) was added to activate the CFTR channels.

-

An iodide-containing solution was rapidly added, and the rate of YFP fluorescence quenching was measured using a plate reader.

-

Compounds that significantly increased the rate of quenching compared to control wells were identified as primary hits.

-

-

Lead Optimization: VX-770 (this compound) emerged as a lead compound from this screening and subsequent medicinal chemistry optimization efforts.

Preclinical Characterization

Following its identification, this compound underwent rigorous preclinical testing to characterize its mechanism and efficacy in vitro.

Experimental Protocol: Ussing Chamber Electrophysiology

-

Purpose: To directly measure CFTR-mediated chloride secretion in polarized epithelial cell monolayers.

-

Cell Models: Primary cultures of human bronchial epithelial (HBE) cells from CF patients (with G551D/F508del or F508del/F508del mutations) and non-CF donors were used. Recombinant cell lines like FRT cells were also used for initial characterization.

-

Procedure:

-

Epithelial cells are grown on permeable filter supports to form a polarized monolayer, separating apical and basolateral chambers.

-

The monolayer is mounted in an Ussing chamber, and the transepithelial voltage is clamped to 0 mV. The resulting short-circuit current (Isc) is a measure of net ion transport.

-

A chloride ion gradient is established across the monolayer.

-

CFTR is activated with a cAMP agonist (e.g., forskolin).

-

This compound is added to the apical side, and the change in Isc is measured. An increase in Isc reflects an increase in chloride secretion through CFTR channels.

-

-

Key Findings: In HBE cells with the G551D mutation, this compound potentiated chloride secretion to approximately 50% of the level seen in non-CF HBE cells. The effect was significantly lower in cells homozygous for the F508del mutation, as this mutation primarily causes a trafficking defect, resulting in less CFTR protein at the cell surface for this compound to act upon.

Mechanism of Action

This compound is a CFTR potentiator. It acts by binding directly to the CFTR protein and increasing the probability that the channel will be open, a process known as "gating". This allows for an increased flow of chloride ions through the channel. Mechanistic studies suggest that this compound promotes a decoupling between the CFTR gating cycle and the ATP hydrolysis cycle that normally controls channel closing. By stabilizing the open state of the channel, it prolongs the duration of chloride transport for each channel opening event.

Caption: this compound's mechanism of potentiating the CFTR channel.

Pharmacokinetics

This compound is administered orally and is recommended to be taken with fat-containing food to increase its absorption significantly. It is highly bound to plasma proteins and is extensively metabolized in the liver, primarily by the CYP3A enzyme system.

Caption: The metabolic pathway of this compound.

Table 1: Pharmacokinetic Properties of this compound

| Parameter | Value | Reference(s) |

| Absorption | ||

| Tmax (fed state) | ~5 hours | |

| Bioavailability | Increased 2.5- to 4-fold with fat-containing food | |

| Distribution | ||

| Apparent Volume of Distribution (Vd/F) | 353 (122) L | |

| Plasma Protein Binding | ~99% (primarily to alpha 1-acid glycoprotein and albumin) | |

| Metabolism | ||

| Primary Enzyme | CYP3A | |

| Active Metabolite | M1 (approx. 1/6th the potency of this compound) | |

| Inactive Metabolite | M6 (less than 1/50th the potency of this compound) | |

| Elimination | ||

| Primary Route | Feces (~87.8%) | |

| Apparent Terminal Half-life | ~12-14 hours | |

| Apparent Clearance (CL/F) | 17.3 (8.4) L/hr |

Clinical Development

The clinical development of this compound was a multi-phase process that ultimately led to its approval as the first disease-modifying therapy for cystic fibrosis.

Caption: The workflow for this compound's discovery and development.

Phase 2 Studies

Phase 2 trials provided the first evidence of clinical benefit in patients. A key study in 39 patients with at least one G551D mutation demonstrated significant improvements in lung function and other markers of disease after treatment with VX-770. These promising results paved the way for larger, pivotal Phase 3 trials.

Phase 3 Studies

The efficacy and safety of this compound were confirmed in several Phase 3, randomized, placebo-controlled trials across different patient populations defined by age and specific CFTR mutations.

Experimental Protocol: Sweat Chloride Test

-

Purpose: To measure the concentration of chloride in sweat. It serves as a primary diagnostic test for CF and a key pharmacodynamic biomarker for CFTR modulator efficacy.

-

Procedure (Pilocarpine Iontophoresis):

-

A small area of skin (usually the forearm) is cleaned.

-

Two electrodes are placed on the skin. One is covered with a gauze pad soaked in pilocarpine, a drug that stimulates sweating. The other is soaked in a salt solution.

-

A weak electrical current is passed through the electrodes, causing the pilocarpine to be delivered into the skin and induce localized sweating.

-

After a set period, the electrodes are removed, and the stimulated area is cleaned.

-

A sweat collection device is placed over the area to absorb the sweat.

-

The collected sweat is analyzed to determine its chloride concentration.

-

-

Interpretation: A sweat chloride level >60 mmol/L is consistent with a diagnosis of CF. A significant reduction in sweat chloride following treatment indicates restoration of CFTR function. This compound was the first agent to show a reduction in sweat chloride to levels below this diagnostic threshold in many patients.

Table 2: Summary of Pivotal Phase 3 Clinical Trial Results for this compound Monotherapy

| Study Name (Mutation) | Patient Population | N | Duration | Primary Endpoint Result (vs. Placebo) | Key Secondary Endpoint Results (vs. Placebo) | Reference(s) |

| STRIVE (G551D) | Ages ≥12 years | 161 | 48 weeks | Mean absolute change in ppFEV₁: +10.6 percentage points | Sweat Chloride: -48.1 mmol/L; Weight Gain: +2.7 kg; Pulmonary Exacerbations: 55% risk reduction | |

| ENVISION (G551D) | Ages 6-11 years | 52 | 48 weeks | Mean absolute change in ppFEV₁: +12.5 percentage points (at 24 wks) | Sweat Chloride: -54.0 mmol/L; Weight Gain: +2.8 kg | |

| KONNECTION (non-G551D Gating) | Ages ≥6 years | 39 | 8 weeks (crossover) | Mean absolute change in ppFEV₁: +10.7 percentage points | Sweat Chloride: -49.1 mmol/L; CFQ-R Score: +8.6 points | |

| KONDUCT (R117H) | Ages ≥6 years | 69 | 24 weeks | Mean absolute change in ppFEV₁: +2.1 percentage points (p=0.20, all ages); +5.0 percentage points (p=0.01, ages ≥18) | Sweat Chloride: -24.0 mmol/L |

Pediatric Development

Following its success in adults and older children, this compound was studied in younger pediatric populations to assess its safety, pharmacokinetics, and efficacy in preventing disease progression.

Table 3: this compound Efficacy in Pediatric Populations

| Study Name | Patient Population | N | Key Findings | Reference(s) |

| KIWI | Ages 2-5 years | 34 | Well-tolerated; PK exposure similar to adults; Mean sweat chloride reduction of 47.1 mmol/L; Improvements in markers of pancreatic function. | |

| ARRIVAL | Ages 4 to <24 months | 17 (4-<12mo cohort) | Well-tolerated with no new safety concerns; Mean sweat chloride reduction of 61.9 mmol/L; Improvements in markers of pancreatic function. |

Regulatory History and Conclusion

The robust data from the clinical development program led to a rapid regulatory review.

-

January 31, 2012: The U.S. FDA approved this compound (Kalydeco) for patients aged 6 and older with the G551D mutation, just three months after the New Drug Application was submitted.

-

Subsequent Approvals: The label has since been expanded multiple times to include additional gating and residual function mutations, as well as progressively younger age groups, with the most recent approvals for infants as young as one month old.

The discovery and development of this compound marked a paradigm shift in CF treatment, demonstrating that targeting the fundamental protein defect could lead to profound clinical benefits. It laid the groundwork for the development of subsequent CFTR modulators, including correctors and combination therapies, which now provide effective treatment for the vast majority of the CF population. The success of this compound stands as a testament to the power of targeted drug discovery, collaborative research, and a deep understanding of disease pathophysiology.

References

- 1. New England Journal of Medicine Publishes Phase 2 Study of VX-770 as a New Approach to Treat the Underlying Cause of Cystic Fibrosis | Vertex Pharmaceuticals [investors.vrtx.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. fiercebiotech.com [fiercebiotech.com]

- 4. Development, clinical utility, and place of this compound in the treatment of cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

Early-Stage Research on Ivacaftor Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of early-stage research concerning analogs of Ivacaftor, a cornerstone therapy for cystic fibrosis. It details the core scientific principles, experimental methodologies, and key findings in the ongoing quest for novel and improved Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) potentiators.

Introduction to CFTR Potentiators and this compound

Cystic fibrosis (CF) is a genetic disorder stemming from mutations in the CFTR gene, which encodes for an anion channel critical for ion and water transport across epithelial surfaces. Malfunctioning CFTR protein leads to the accumulation of thick, sticky mucus in various organs, most notably the lungs and digestive system. CFTR modulators are a class of drugs that target the defective protein directly. Potentiators, such as this compound (VX-770), are small molecules that bind to the CFTR protein and increase the probability of the channel being open, thereby enhancing chloride ion transport. While this compound has been a breakthrough for patients with specific CFTR mutations, ongoing research focuses on developing analogs with improved potency, broader applicability to different CFTR mutations, and optimized pharmacokinetic profiles.

Key this compound Analogs and Quantitative Data

Early-stage research has yielded several promising this compound analogs. The following tables summarize the in vitro potency of some of these compounds, providing a clear comparison of their activity.

Table 1: Potency of Early-Stage this compound Analogs

| Compound | Target CFTR Mutant | Assay Type | EC50 (nM) | Efficacy (% of VX-770) | Reference |

| GLPG1837 | F508del (low temp rescued) | YFP Halide Assay | 3.5 ± 0.2 | - | |

| G551D/F508del | TECC | 159 | 173% | ||

| R334W/F508del | TECC | 40.7 | 162% | ||

| GLPG2451 | F508del (low temp rescued) | YFP Halide Assay | 11.1 ± 3.6 | - | |

| G551D/F508del | TECC | 675 | 147% | ||

| R334W/F508del | TECC | 40.3 | 161% | ||

| Compound '358' | Wild-Type | Patch Clamp | 2200 ± 600 | - | |

| (S)-'853' | Wild-Type | Patch Clamp | 2100 ± 900 | - | |

| CoPo-22 | G551D | Fluorescence Plate Reader | ~5000 | Lower than genistein | |

| Wild-Type | Short-Circuit Current | ~10000 | - |

Table 2: Relative Potency of this compound Metabolites

| Compound | Description | Relative Potency (vs. This compound) | Reference |

| M1 (hydroxymethyl-ivacaftor) | Active Metabolite | ~1/6th | |

| M6 (this compound-carboxylate) | Inactive Metabolite | ~1/50th |

Experimental Protocols

The characterization of this compound analogs relies on a suite of specialized in vitro assays. Below are detailed methodologies for three key experiments.

YFP-Based Halide Influx Assay

This high-throughput screening assay is used to measure CFTR-mediated halide transport.

-

Cell Culture and Transfection:

-

HEK293 cells are co-transfected with a plasmid encoding the CFTR mutant of interest and a plasmid encoding a halide-sensitive Yellow Fluorescent Protein (YFP) variant (e.g., H148Q/I152L).

-

Transfected cells are seeded in 96- or 384-well black, clear-bottom plates.

-

For temperature-sensitive mutants like F508del, cells are often incubated at a lower temperature (e.g., 27°C) for 24-48 hours to facilitate protein trafficking to the cell surface.

-

-

Assay Procedure:

-

Cells are washed with a chloride-containing buffer (e.g., PBS).

-

The cells are then incubated with the test compounds (this compound analogs) at various concentrations for a defined period.

-

A CFTR agonist, such as forskolin, is added to activate the CFTR channels.

-

The assay is initiated by replacing the chloride-containing buffer with an iodide-containing buffer.

-

The influx of iodide through open CFTR channels quenches the YFP fluorescence.

-

The rate of fluorescence quenching is measured over time using a fluorescence plate reader.

-

-

Data Analysis:

-

The initial rate of fluorescence decrease is proportional to the CFTR-mediated iodide influx.

-

Dose-response curves are generated by plotting the rate of quenching against the compound concentration to determine the EC50.

-

Ussing Chamber Assay

The Ussing chamber is the gold standard for measuring ion transport across epithelial monolayers.

-

Cell Culture:

-

Primary human bronchial epithelial (HBE) cells or other suitable epithelial cell lines are cultured on permeable supports.

-

The cells are grown until they form a polarized and confluent monolayer with high transepithelial electrical resistance (TEER).

-

-

Assay Procedure:

-

The permeable support with the cell monolayer is mounted in an Ussing chamber, separating the apical and basolateral compartments.

-

Both compartments are filled with identical physiological saline solutions and maintained at 37°C.

-

The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current (Isc), which represents the net ion transport, is measured.

-

To isolate CFTR-mediated chloride secretion, the epithelial sodium channel (ENaC) is typically blocked with amiloride.

-

CFTR is then activated with a cAMP agonist cocktail (e.g., forskolin and IBMX).

-

The test compound is added to the apical or basolateral chamber, and the change in Isc is recorded.

-

Finally, a CFTR inhibitor (e.g., CFTRinh-172) is added to confirm that the measured current is CFTR-specific.

-

-

Data Analysis:

-

The change in Isc upon addition of the test compound reflects the potentiation of CFTR activity.

-

Dose-response curves are constructed to calculate EC50 values.

-

Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion flow through individual CFTR channels.

-

Cell Preparation:

-

Cells expressing the CFTR channel of interest are cultured on glass coverslips.

-

-

Recording Configuration:

-

The excised inside-out patch-clamp configuration is most commonly used to study CFTR, as it allows for the application of ATP and protein kinase A (PKA) to the intracellular face of the membrane patch.

-

A glass micropipette with a small tip opening is sealed onto the cell membrane. The patch of membrane under the pipette tip is then excised from the cell.

-

-

Experimental Procedure:

-

The intracellular face of the membrane patch is perfused with a solution containing ATP and PKA to activate the CFTR channels.

-

The current flowing through the single CFTR channel(s) in the patch is recorded at a constant holding potential.

-

The test compound is then added to the bath solution, and the change in channel activity is recorded.

-

-

Data Analysis:

-

The open probability (Po) of the channel is calculated as the fraction of time the channel spends in the open state.

-

An increase in Po in the presence of the compound indicates potentiation.

-

Signaling Pathways and Experimental Workflows

The development and evaluation of this compound analogs involve understanding complex biological pathways and structured experimental processes.

CFTR Activation Signaling Pathway

The activation of the CFTR channel is a multi-step process involving phosphorylation and ATP binding. This compound and its analogs act at the level of the channel protein to increase its open probability.

Unlocking the Gate: An In-depth Technical Guide to Ivacaftor's Potentiation of the CFTR Channel

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms and experimental evaluation of Ivacaftor, a potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) channel. It is designed to serve as a detailed resource for professionals in the field of cystic fibrosis research and drug development, offering insights into the potentiation of the CFTR channel by this groundbreaking therapeutic agent.

Executive Summary

Cystic fibrosis (CF) is a life-shortening genetic disorder caused by mutations in the CFTR gene, which encodes an epithelial ion channel responsible for chloride and bicarbonate transport. These mutations lead to dysfunctional or absent CFTR protein, resulting in a cascade of downstream effects, most notably the accumulation of thick, sticky mucus in various organs. This compound (VX-770) represents a paradigm shift in CF therapy as the first approved drug that directly targets the underlying protein defect. It acts as a "potentiator," a molecule that increases the channel open probability (Po) of CFTR, thereby restoring its function. This guide delves into the core of this compound's mechanism, the experimental methodologies used to characterize its action, and the quantitative data that underscore its efficacy.

This compound's Mechanism of Action: Allosteric Potentiation of the CFTR Channel

This compound's primary mechanism of action is the potentiation of CFTR channel gating. In specific CFTR mutations, particularly "gating" mutations like G551D, the CFTR protein is present at the cell surface but fails to open and close properly, severely limiting ion flow. This compound directly binds to the CFTR protein to induce a conformational change that stabilizes the open state of the channel, thus increasing the likelihood of chloride and bicarbonate ion transport.[1]

Cryo-electron microscopy (cryo-EM) studies have revealed that this compound binds to an allosteric site on the CFTR protein, at the interface between the transmembrane (TM) helices TM4, TM5, and TM8.[2][3] This binding is thought to stabilize the open conformation of the channel in a manner that is independent of the ATP-binding and hydrolysis cycle that normally governs CFTR gating.[4] Further research using photoactivatable probes has suggested the involvement of an additional binding site within the fourth intracellular loop (ICL4), indicating a potentially complex, multi-site interaction that leads to potentiation.[5]

The potentiation by this compound is not only effective for gating mutations but can also enhance the function of other mutant forms of CFTR, including the most common mutation, F508del, once it has been trafficked to the cell surface by corrector drugs.

Key Experimental Protocols for Characterizing this compound's Activity

A variety of sophisticated experimental techniques are employed to elucidate and quantify the effects of this compound on CFTR function. These assays range from single-channel recordings to clinical outcome measures.

Patch-Clamp Electrophysiology

This technique is the gold standard for directly measuring the activity of single ion channels or the total ionic current across a cell membrane.

Objective: To measure the open probability (Po) of single CFTR channels and whole-cell CFTR currents in response to this compound.

Methodology:

-

Cell Culture: Cells expressing the CFTR mutant of interest (e.g., CHO, HEK293, or primary human bronchial epithelial cells) are cultured on glass coverslips.

-

Pipette and Bath Solutions:

-

Pipette (Extracellular) Solution (in mM): 140 NMDG-Cl, 2 MgCl₂, 5 CaCl₂, 10 TES, pH 7.4.

-

Bath (Intracellular) Solution (in mM): 140 NMDG-Cl, 2 MgCl₂, 10 EGTA, 10 TES, 1 MgATP, and 75 nM PKA catalytic subunit, pH 7.4.

-

-

Recording Configuration: The inside-out patch configuration is commonly used to allow for the application of ATP and PKA to the intracellular face of the membrane patch.

-

Voltage-Clamp Protocol: The membrane potential is typically held at a constant voltage (e.g., -80 mV) to record single-channel currents. For whole-cell recordings, a voltage ramp or step protocol (e.g., steps from -100 mV to +100 mV) is applied.

-

Data Acquisition and Analysis: Single-channel recordings are analyzed to determine the Po, which is the fraction of time the channel is in the open state. Whole-cell currents are measured as the change in current in response to CFTR activators and inhibitors.

Ussing Chamber Assay

The Ussing chamber is used to measure ion transport across an intact epithelial monolayer.

Objective: To quantify the net transepithelial chloride secretion mediated by CFTR in response to this compound.

Methodology:

-

Cell Culture: Polarized epithelial cells (e.g., primary human bronchial or nasal epithelial cells) are grown on permeable filter supports.

-

Chamber Setup: The filter support is mounted between two chambers filled with Ringer's solution.

-

Ringer's Solution Composition (in mM): 115 NaCl, 25 NaHCO₃, 2.4 K₂HPO₄, 1.2 CaCl₂, 1.2 MgCl₂, 0.4 KH₂PO₄, and 10 glucose, gassed with 95% O₂/5% CO₂ at 37°C.

-

Measurement of Short-Circuit Current (Isc): The potential difference across the epithelium is clamped to 0 mV, and the resulting current (Isc) is a measure of net ion transport.

-

Pharmacological Manipulation:

-

Amiloride is added to the apical side to block sodium absorption through the epithelial sodium channel (ENaC).

-

Forskolin and IBMX are added to increase intracellular cAMP and activate CFTR.

-

This compound is then added to the apical side to potentiate CFTR-mediated chloride secretion.

-

Finally, a CFTR inhibitor (e.g., CFTRinh-172) is added to confirm that the measured current is CFTR-specific.

-

Western Blotting for CFTR Protein Expression

This biochemical technique is used to assess the maturation and quantity of the CFTR protein.

Objective: To determine the levels of immature (core-glycosylated, Band B) and mature (complex-glycosylated, Band C) CFTR protein.

Methodology:

-

Cell Lysis: Cells are lysed in a buffer containing detergents and protease inhibitors.

-

Protein Quantification: The total protein concentration of the lysate is determined.

-

SDS-PAGE: Equal amounts of protein are separated by size on a polyacrylamide gel.

-

Electrotransfer: The separated proteins are transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is incubated with a primary antibody specific for CFTR, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: The signal is detected using a chemiluminescent substrate and imaged. The relative amounts of Band B and Band C provide an indication of CFTR trafficking and maturation.

Quantitative Data on this compound's Efficacy

The efficacy of this compound has been extensively quantified in both preclinical and clinical studies. The following tables summarize key quantitative data.

Table 1: In Vitro Efficacy of this compound on CFTR Function

| CFTR Mutation | Experimental System | Assay | This compound Concentration | Fold Increase in CFTR Activity (approx.) | Reference |

| G551D | Fischer Rat Thyroid (FRT) cells | Membrane Potential Assay | 100 nM (EC₅₀) | ~10-fold | |

| G551D | Excised Inside-Out Patch | Patch-Clamp | 1 µM | ~5-fold in Po | |

| F508del (corrected) | Human Bronchial Epithelial Cells | Ussing Chamber | 100 nM | ~1.5 to 2-fold | |

| R117H | FRT cells | Membrane Potential Assay | 250 nM (EC₅₀) | ~4-fold |

Table 2: Clinical Efficacy of this compound in Patients with the G551D Mutation

| Outcome Measure | Baseline (Mean) | Change after 48 Weeks of this compound (Mean) | p-value | Reference |

| Percent Predicted FEV₁ | 63.6% | +10.6 percentage points | <0.001 | |

| Sweat Chloride Concentration | 95.7 mmol/L | -48.1 mmol/L | <0.001 | |

| Weight | 56.1 kg | +2.7 kg | <0.001 | |

| CFQ-R Respiratory Domain Score | 66.7 | +8.6 points | <0.001 |

Visualizing the Molecular and Experimental Landscape

Diagrams generated using Graphviz provide a clear visual representation of complex biological pathways and experimental workflows.

References

- 1. Application of High-Resolution Single-Channel Recording to Functional Studies of Cystic Fibrosis Mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Immunoprecipitation | CFTR Antibody Distribution Program [cftrantibodies.web.unc.edu]

- 3. Forskolin-induced Swelling in Intestinal Organoids: An In Vitro Assay for Assessing Drug Response in Cystic Fibrosis Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. webpages.ciencias.ulisboa.pt [webpages.ciencias.ulisboa.pt]

- 5. A guide to Ussing chamber studies of mouse intestine - PMC [pmc.ncbi.nlm.nih.gov]

a foundational studies on Ivacaftor's effect on chloride ion transport

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cystic Fibrosis (CF) is an autosomal recessive genetic disorder stemming from mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene.[1][2] This gene encodes the CFTR protein, an ion channel primarily responsible for the transport of chloride ions across the apical membrane of epithelial cells.[2][3] Dysfunctional or absent CFTR protein leads to impaired ion transport, resulting in the production of thick, sticky mucus, which is a hallmark of CF and leads to multi-organ dysfunction, particularly affecting the respiratory and digestive systems.[1]

Ivacaftor (formerly VX-770) represents a paradigm shift in CF therapy. Unlike treatments that address symptoms, this compound is a CFTR potentiator that targets the underlying molecular defect for specific CFTR mutations. It is approved for patients with certain "gating" mutations, such as the G551D mutation, where the CFTR protein is present at the cell surface but has a defective opening mechanism. This document provides a technical overview of the foundational studies that elucidated the mechanism and clinical efficacy of this compound in restoring chloride ion transport.

Mechanism of Action

This compound's primary mechanism is to enhance the open probability (or gating) of the CFTR channel. For CFTR proteins with gating mutations like G551D, the channel remains predominantly closed, severely restricting chloride ion flow despite being correctly localized to the cell membrane. This compound binds directly to these defective CFTR proteins, inducing a conformational change that stabilizes the open state of the channel. This potentiation allows for a significant increase in chloride transport across the epithelial membrane, helping to restore hydration of the airway surface and improve mucus clearance. While the exact binding site and the precise molecular interactions are still under investigation, it is understood that this compound's action is independent of the ATP-binding and hydrolysis cycle that normally governs CFTR gating, inducing a non-conventional mode of channel opening.

Experimental Protocols

The foundational research on this compound utilized a range of in vitro, ex vivo, and in vivo techniques to characterize its effect on CFTR function.

1. Ussing Chamber Electrophysiology: This is a cornerstone technique for measuring ion transport across epithelial tissues.

-

Methodology: Human bronchial epithelial (HBE) cells from CF patients or other epithelial cell lines expressing mutant CFTR are cultured on permeable supports to form a polarized monolayer. This monolayer is then mounted in an Ussing chamber, which separates the apical and basolateral sides. A voltage clamp is used to measure the short-circuit current (Isc), a direct measure of net ion transport. To specifically measure CFTR-mediated chloride current, a chloride ion gradient is established across the monolayer, and other ion channels are blocked. CFTR is then activated with a cAMP agonist (e.g., forskolin), and the change in Isc upon addition of this compound is measured. The current is subsequently inhibited with a specific CFTR inhibitor (e.g., CFTRinh-172) to confirm its origin.

2. Patch-Clamp Technique: This electrophysiological method allows for the study of individual ion channels.

-

Methodology: A glass micropipette with a very small opening is sealed onto the surface of a cell expressing the CFTR channel. In the "cell-attached" or "excised-patch" configuration, the current flowing through a single CFTR channel can be recorded. This allows for direct measurement of the channel's open probability (Po). By adding this compound to the solution bathing the cell or the excised patch, researchers can directly observe the increase in the frequency and duration of channel openings, providing definitive evidence of its role as a potentiator.

3. Sweat Chloride Test: A critical diagnostic and biomarker assay for CF.

-

Methodology: Pilocarpine is applied to a small area of skin on the forearm to stimulate sweat production via iontophoresis. The sweat is then collected on a filter paper or in a macroduct coil. The chloride concentration in the collected sweat is measured. In clinical trials, sweat chloride levels were measured at baseline and at various time points after initiating this compound treatment to provide a quantitative in vivo measure of restored CFTR function.

4. Nasal Potential Difference (NPD): An in vivo measurement of ion transport across the nasal epithelium.

-

Methodology: An exploring electrode is placed on the surface of the nasal mucosa, and a reference electrode is placed on the forearm. The potential difference is measured as different solutions are perfused over the nasal epithelium. To measure CFTR function, a solution with low chloride and amiloride (to block sodium channels) is perfused, followed by a solution containing a cAMP agonist like isoproterenol to activate CFTR. The change in potential difference upon CFTR activation reflects chloride secretion. The effect of this compound can be assessed by comparing NPD measurements before and after treatment.

Quantitative Data on this compound's Efficacy

Clinical trials, such as the pivotal Phase 3 STRIVE and ENVISION studies, provided robust quantitative data on the clinical benefits of this compound in patients with the G551D mutation.

Table 1: Change in Sweat Chloride Concentration

| Study (Patient Age) | Treatment Group | Baseline Mean Sweat Chloride (mmol/L) | Mean Change from Baseline at Week 24/48 (mmol/L) | Reference |

| STRIVE (≥12 years) | This compound 150 mg twice daily | ~100.0 | -48.1 (at Week 48) | |

| Placebo | ~100.0 | No significant change | ||

| ENVISION (6-11 years) | This compound | Not specified | -53.5 (treatment difference at Week 48) | |

| Phase 2 (≥18 years) | This compound 150 mg | Not specified | -59.5 (median change) |

Table 2: Improvement in Lung Function (Percent Predicted FEV₁)

| Study (Patient Age) | Treatment Group | Baseline Mean FEV₁ (% predicted) | Mean Absolute Change from Baseline at Week 24 | Reference |

| STRIVE (≥12 years) | This compound 150 mg twice daily | ~64.6 | +10.6% | |

| Placebo | ~64.6 | No significant change | ||

| Non-G551D Gating Mutations (Mean age 25.6) | This compound | 68% | +10.9% (at 6 months) |

Table 3: Reduction in Risk of Pulmonary Exacerbations

| Study | Treatment Group | Finding | Reference |

| STRIVE | This compound 150 mg twice daily | 55% reduction in the risk of pulmonary exacerbations compared to placebo |

Conclusion

The foundational studies on this compound were instrumental in validating a new therapeutic strategy for Cystic Fibrosis: targeting the specific molecular defects of the CFTR protein. Through a combination of detailed in vitro mechanistic studies and rigorous clinical trials, researchers demonstrated that this compound effectively potentiates the G551D-CFTR channel, leading to restored chloride ion transport. This restoration of channel function translates into significant and sustained clinical benefits, including normalized sweat chloride levels, improved lung function, and a better quality of life for patients. The success of this compound has paved the way for the development of other CFTR modulators and combination therapies, heralding a new era of personalized medicine for individuals with Cystic Fibrosis.

References

Methodological & Application

Application Notes and Protocols for Ivacaftor Studies Using Primary Human Bronchial Epithelial Cells

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing primary human bronchial epithelial (HBE) cells as a robust in vitro model system for studying the efficacy and mechanism of action of Ivacaftor, a CFTR potentiator. The following protocols and data are intended to facilitate the design and execution of experiments aimed at evaluating this compound's therapeutic potential in cystic fibrosis (CF) research.

Introduction

Cystic fibrosis is a genetic disorder caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene, which leads to the production of dysfunctional CFTR protein.[1] This protein is an ion channel responsible for the transport of chloride and bicarbonate ions across epithelial cell membranes.[1][2] Defective CFTR function results in abnormal ion and fluid transport, leading to the accumulation of thick, sticky mucus in various organs, particularly the lungs.[2][3]

This compound (VX-770) is a CFTR potentiator designed to increase the channel-open probability (gating) of the CFTR protein at the cell surface. It is particularly effective for CF patients with specific gating mutations, such as the G551D mutation, where the CFTR protein is present on the cell surface but functions improperly. Primary human bronchial epithelial (HBE) cells cultured at an air-liquid interface (ALI) provide a physiologically relevant model that recapitulates the morphology and function of the human airway epithelium, making them an invaluable tool for pre-clinical evaluation of CFTR modulators like this compound.

Core Applications

-

Assessment of CFTR Function: Quantifying the effect of this compound on CFTR-mediated ion transport.

-

Mechanism of Action Studies: Investigating how this compound modulates CFTR protein expression, localization, and channel gating.

-

Drug Efficacy Screening: Evaluating the potency and efficacy of this compound and other CFTR modulators.

Data Presentation

Table 1: Effect of this compound on CFTR-Mediated Chloride Transport in Primary HBE Cells (G551D Mutation)

| Treatment Condition | Change in Short-Circuit Current (ΔIsc) (µA/cm²) | Fold Change vs. Vehicle | Reference |

| Vehicle (DMSO) | Baseline | 1.0 | |

| Forskolin (10 µM) | Variable (low response) | - | |

| This compound (1 µM - 10 µM) + Forskolin (10 µM) | Significant Increase | >10 |

Note: The exact values for ΔIsc can vary depending on the specific HBE donor, culture conditions, and experimental setup.

Table 2: Impact of this compound on Sweat Chloride Concentration in Patients with G551D Mutation

| Treatment Group | Mean Change from Baseline (mmol/L) | p-value | Reference |

| This compound | -48.1 to -48.8 | <0.001 | |

| Placebo | Minimal Change | - |

Note: While not a direct measure in HBE cells, this clinical data correlates with the functional improvements observed in vitro.

Experimental Protocols

Culture of Primary Human Bronchial Epithelial Cells at Air-Liquid Interface (ALI)

This protocol describes the expansion and differentiation of primary HBE cells to form a pseudostratified epithelium.

Materials:

-

Cryopreserved primary HBE cells

-

Bronchial Epithelial Growth Medium (BEGM)

-

Air-Liquid Interface (ALI) differentiation medium

-

Collagen-coated permeable supports (e.g., Transwell® inserts)

-

Tissue culture plates

-

Accutase

-

Phosphate-buffered saline (PBS)

Procedure:

-

Thawing and Seeding: Thaw cryopreserved HBE cells rapidly in a 37°C water bath. Transfer cells to a conical tube containing pre-warmed BEGM and centrifuge. Resuspend the cell pellet in BEGM and seed onto collagen-coated tissue culture plates.

-

Expansion: Culture the cells at 37°C and 5% CO2, changing the BEGM every 2-3 days until the culture reaches 70-90% confluency.

-

Seeding on Permeable Supports: Dissociate the cells using Accutase and seed them onto collagen-coated permeable supports at a high density (e.g., 250,000 cells/cm²).

-

Liquid-Liquid Interface: Culture the cells with medium in both the apical and basolateral compartments until a confluent monolayer is formed (typically 2-5 days).

-

Air-Liquid Interface (ALI) Culture: Once confluent, remove the apical medium to establish the ALI. Feed the cells by changing the ALI differentiation medium in the basolateral compartment every 2-3 days.

-

Differentiation: Maintain the ALI culture for at least 21-28 days to allow for full differentiation into a pseudostratified epithelium containing ciliated and mucus-producing cells.

Ussing Chamber Electrophysiology for Measuring CFTR Function

The Ussing chamber assay is the gold standard for measuring ion transport across epithelial tissues. This protocol measures CFTR-mediated chloride secretion.

Materials:

-

Differentiated HBE cultures on permeable supports

-

Ussing chamber system

-

Voltage-clamp amplifier

-

Ringer's solution (apical and basolateral)

-

Amiloride (ENaC inhibitor)

-

Forskolin (cAMP agonist to activate CFTR)

-

This compound

-

CFTR inhibitor (e.g., CFTRinh-172)

Procedure:

-

Chamber Setup: Mount the permeable support with the differentiated HBE cells in the Ussing chamber, separating the apical and basolateral chambers. Fill both chambers with pre-warmed Ringer's solution and maintain at 37°C, gassing with 95% O2/5% CO2.

-

Short-Circuit Current (Isc) Measurement: Clamp the transepithelial voltage to 0 mV and measure the short-circuit current (Isc), which represents the net ion transport across the epithelium.

-

ENaC Inhibition: Add amiloride (e.g., 100 µM) to the apical chamber to block the epithelial sodium channel (ENaC) and isolate CFTR-mediated chloride currents.

-

CFTR Activation: Add forskolin (e.g., 10 µM) to the apical and/or basolateral chamber to raise intracellular cAMP levels and activate CFTR.

-

This compound Potentiation: Acutely add this compound (e.g., 1-10 µM) to the apical chamber to potentiate the activity of activated CFTR channels. Observe the increase in Isc.

-

CFTR Inhibition: Add a CFTR-specific inhibitor (e.g., CFTRinh-172, 10 µM) to the apical chamber to confirm that the measured current is mediated by CFTR.

Western Blotting for CFTR Protein Expression

Western blotting is used to assess the maturation and quantity of the CFTR protein.

Materials:

-

Differentiated HBE cell lysates

-

Lysis buffer with protease inhibitors

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Primary anti-CFTR antibody (e.g., clone 596)

-

Primary anti-loading control antibody (e.g., anti-actin or anti-ezrin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Lysis: Lyse the HBE cells in a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).

-

Immunoprecipitation (Optional but Recommended for Endogenous CFTR): Immunoprecipitate CFTR from the whole-cell lysates to enrich the protein.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with the primary anti-CFTR antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody.

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system. The immature core-glycosylated CFTR (Band B) appears around 130-150 kDa, and the mature, complex-glycosylated form (Band C) appears as a broader band between 150-180 kDa.

-

Loading Control: Probe the same membrane for a loading control protein to ensure equal protein loading across lanes.

Immunofluorescence for CFTR Localization

Immunofluorescence is used to visualize the subcellular localization of the CFTR protein.

Materials:

-

Differentiated HBE cultures on permeable supports

-

Paraformaldehyde (PFA) for fixation

-

Permeabilization buffer (e.g., Triton X-100 in PBS)

-

Blocking solution (e.g., goat serum in PBS)

-

Primary anti-CFTR antibody

-

Fluorescently-labeled secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

Mounting medium

-

Confocal microscope

Procedure:

-

Fixation: Fix the HBE cells with 4% PFA for 20 minutes at room temperature.

-

Permeabilization: Permeabilize the cells with a detergent-based buffer to allow antibody access to intracellular epitopes.

-

Blocking: Block non-specific binding sites with a blocking solution for 30-60 minutes.

-

Primary Antibody Incubation: Incubate the cells with the primary anti-CFTR antibody for 1-2 hours at room temperature or overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature, protected from light.

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI, cut the membrane from the support, and mount it on a microscope slide with mounting medium.

-

Imaging: Visualize the localization of CFTR using a confocal microscope. Apical localization of CFTR is indicative of proper trafficking to the plasma membrane where it can function.

Visualizations

Caption: Experimental workflow for studying this compound in primary HBE cells.

Caption: this compound's mechanism of action on the G551D-CFTR channel.

References

Application Notes and Protocols for Fluorescent Imaging Plate Reader (FLIPR) Assays for Ivacaftor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ivacaftor (VX-770) is a potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, an ion channel responsible for chloride transport across epithelial cell membranes. In individuals with specific CFTR mutations, such as the G551D mutation, the channel is present on the cell surface but has a defective opening mechanism (gating). This compound acts by binding directly to the CFTR protein and increasing the probability that the channel will be in an open state, thereby restoring chloride ion flow. This mechanism helps to hydrate the mucus in the airways and other organs, alleviating the symptoms of cystic fibrosis.

The Fluorescent Imaging Plate Reader (FLIPR) is a high-throughput screening platform widely used in drug discovery to monitor intracellular ion concentrations and membrane potential. FLIPR assays are particularly well-suited for studying CFTR function because the movement of chloride ions through the CFTR channel directly alters the cell's membrane potential. By using a fluorescent dye that is sensitive to changes in membrane potential, the activity of the CFTR channel and the effect of compounds like this compound can be quantified in a robust and efficient manner.

These application notes provide a detailed protocol for utilizing a FLIPR membrane potential assay to characterize the activity of this compound on CFTR channels expressed in a recombinant cell line.

Signaling Pathway and Mechanism of Action

The CFTR channel is activated through a signaling cascade initiated by the activation of G-protein coupled receptors, leading to an increase in intracellular cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates the Regulatory (R) domain of the CFTR protein. This phosphorylation event, in conjunction with the binding of ATP to the Nucleotide-Binding Domains (NBDs), causes a conformational change in the protein, opening the channel and allowing the passage of chloride ions.

This compound potentiates this process by directly interacting with the CFTR protein, stabilizing the open-channel conformation and thereby increasing the chloride current.

Figure 1: CFTR activation pathway and this compound's mechanism of action.

Experimental Protocols

Materials and Reagents

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing human CFTR (e.g., G551D mutant or wild-type). Other suitable cell lines include Chinese Hamster Ovary (CHO) or Fischer Rat Thyroid (FRT) cells expressing CFTR.

-

Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418 or Puromycin) to maintain CFTR expression.

-

Assay Plates: 96-well or 384-well black-walled, clear-bottom microplates.

-

FLIPR Membrane Potential Assay Kit: (e.g., from Molecular Devices). These kits typically contain a fluorescent dye and a quencher.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

CFTR Activator: Forskolin (stock solution in DMSO).

-

Test Compound: this compound (stock solution in DMSO).

-

CFTR Inhibitor (Optional Control): CFTRinh-172

Troubleshooting & Optimization

Technical Support Center: Investigating Ivacaftor's Off-Target Effects on Mitochondrial Function

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of Ivacaftor on mitochondrial function.

Frequently Asked Questions (FAQs)

FAQ 1: We are observing unexpected changes in mitochondrial morphology after this compound treatment. How can we quantify these changes?

Answer:

Changes in mitochondrial morphology, such as fragmentation, are a documented off-target effect of this compound.[1][2][3][4] To quantify these changes, you can employ fluorescence microscopy followed by image analysis.

Experimental Protocol: Quantification of Mitochondrial Morphology

1. Cell Culture and Treatment:

-

Plate cells (e.g., HeLa, HepG2, or a cell line relevant to your research) on glass-bottom dishes suitable for high-resolution imaging.

-

Allow cells to adhere and grow to 60-70% confluency.

-

Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration (e.g., 24-48 hours).

2. Mitochondrial Staining:

-

Incubate cells with a mitochondrial-specific fluorescent probe, such as MitoTracker™ Red CMXRos (100-200 nM), for 15-30 minutes at 37°C. This dye accumulates in mitochondria based on membrane potential.

-

Wash the cells twice with pre-warmed phosphate-buffered saline (PBS).

3. Image Acquisition:

-

Image the cells using a confocal or high-resolution fluorescence microscope.

-

Acquire Z-stacks to capture the three-dimensional mitochondrial network.

4. Image Analysis:

-

Use image analysis software (e.g., ImageJ/Fiji with the MiNA plugin) to quantify mitochondrial morphology.

-

Key parameters to analyze include:

-

Mitochondrial Footprint: The total area occupied by mitochondria.

-

Network Branching: The number of mitochondrial branches.

-

Average Branch Length: The average length of mitochondrial tubules.

-

Troubleshooting:

| Issue | Possible Cause | Recommendation |

| Poor mitochondrial staining | Suboptimal dye concentration or incubation time. | Optimize MitoTracker™ concentration and incubation time for your specific cell line. |

| Phototoxicity or photobleaching | Excessive laser power or exposure time during imaging. | Reduce laser power and exposure time. Use an anti-fade mounting medium if fixing cells. |

| Difficulty in distinguishing individual mitochondria | High cell density. | Plate cells at a lower density to allow for clear visualization of mitochondrial networks in individual cells. |

Data Presentation:

Summarize your quantitative data in a table for clear comparison between treatment groups.

| Treatment Group | Mitochondrial Footprint (µm²) | Network Branching (count) | Average Branch Length (µm) |

| Vehicle Control | |||

| This compound (1 µM) | |||

| This compound (10 µM) |

FAQ 2: Our initial screens suggest this compound may be altering mitochondrial membrane potential (ΔΨm). How can we accurately measure this?

Answer:

Altered mitochondrial membrane potential (ΔΨm) can be an indicator of mitochondrial dysfunction.[1] You can measure ΔΨm using fluorescent probes like TMRM (Tetramethylrhodamine, Methyl Ester) or JC-1. The choice of assay depends on whether you need to assess a cell population (flow cytometry) or visualize changes in individual cells (fluorescence microscopy).

Experimental Protocol: Measuring ΔΨm using TMRM and Flow Cytometry

1. Cell Preparation and Treatment:

-

Culture cells in suspension or detach adherent cells.

-

Treat cells with this compound or vehicle control. Include a positive control for depolarization, such as FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) at 5-10 µM for 15-30 minutes.

2. TMRM Staining:

-

Resuspend cells at a concentration of 1 x 10^6 cells/mL in pre-warmed complete medium.

-

Add TMRM to a final concentration of 20-100 nM (optimization may be required).

-

Incubate for 20-30 minutes at 37°C, protected from light.

3. Flow Cytometry Analysis:

-